1-Cyanomethyl-2-nitromethylenepyrrolidine
Overview
Description
1-Cyanomethyl-2-nitromethylenepyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as CNMP and is used in various laboratory experiments to study its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 1-Cyanomethyl-2-nitromethylenepyrrolidine involves the formation of nitroalkenes, which are known to have potent anti-inflammatory and antioxidant properties. Nitroalkenes react with various cellular targets such as proteins, lipids, and DNA, leading to the modulation of various biological processes. CNMP is also known to activate the Nrf2 pathway, which is responsible for regulating the expression of various antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1-Cyanomethyl-2-nitromethylenepyrrolidine has various biochemical and physiological effects, which make it a potential candidate for the development of new drugs. This compound has been shown to have potent anti-inflammatory and antioxidant properties, which can help in the treatment of various inflammatory diseases such as arthritis, asthma, and colitis. CNMP is also known to have neuroprotective effects and can help in the treatment of various neurological disorders such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-Cyanomethyl-2-nitromethylenepyrrolidine has various advantages and limitations for lab experiments. One of the major advantages of using CNMP is its potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for the development of new drugs. However, the synthesis of CNMP is a complex process, and the yield of the product is dependent on the reaction conditions and the purity of the starting materials. Moreover, the stability of CNMP is also a concern, and it can decompose under certain conditions.
Future Directions
There are various future directions for the study of 1-Cyanomethyl-2-nitromethylenepyrrolidine. One of the major areas of research is the development of new drugs based on the anti-inflammatory and antioxidant properties of CNMP. Researchers are also studying the effects of CNMP on various biological processes such as cell signaling, gene expression, and metabolism. Moreover, the synthesis of new derivatives of CNMP is also an area of active research, which can lead to the development of new drugs with improved properties.
Conclusion:
In conclusion, 1-Cyanomethyl-2-nitromethylenepyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for the development of new drugs. The synthesis of CNMP is a complex process, and the yield of the product is dependent on the reaction conditions and the purity of the starting materials. There are various future directions for the study of CNMP, which can lead to the development of new drugs with improved properties.
Scientific Research Applications
1-Cyanomethyl-2-nitromethylenepyrrolidine is widely used in scientific research to study its mechanism of action and physiological effects. This compound is used as a precursor for the synthesis of various other compounds that have potential applications in the field of medicine and pharmacology. Researchers use CNMP to study the effects of nitroalkenes on various biological processes such as inflammation, oxidative stress, and cell signaling.
properties
IUPAC Name |
2-[(2E)-2-(nitromethylidene)pyrrolidin-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-3-5-9-4-1-2-7(9)6-10(11)12/h6H,1-2,4-5H2/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBCVVUIZRGQQU-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C[N+](=O)[O-])N(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\[N+](=O)[O-])/N(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897074 | |
Record name | 2-[(2E)-2-(Nitromethylidene)pyrrolidin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60897074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91417-82-2 | |
Record name | 1-Pyrrolideneacetonitrile, 2-(nitromethylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091417822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2E)-2-(Nitromethylidene)pyrrolidin-1-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60897074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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